molecular formula C13H17Cl B14723524 6-chloro-1,2,8a-trimethyl-2,3-dihydro-1H-naphthalene CAS No. 5452-49-3

6-chloro-1,2,8a-trimethyl-2,3-dihydro-1H-naphthalene

Cat. No.: B14723524
CAS No.: 5452-49-3
M. Wt: 208.72 g/mol
InChI Key: PTTIUGBTIBUEMF-UHFFFAOYSA-N
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Description

6-chloro-1,2,8a-trimethyl-2,3-dihydro-1H-naphthalene is a chemical compound with the molecular formula C13H17Cl It is a derivative of naphthalene, characterized by the presence of a chlorine atom and three methyl groups attached to the naphthalene ring system

Preparation Methods

The synthesis of 6-chloro-1,2,8a-trimethyl-2,3-dihydro-1H-naphthalene typically involves the chlorination of 1,2,8a-trimethyl-2,3-dihydro-1H-naphthalene. The reaction is carried out under controlled conditions using chlorine gas or other chlorinating agents. Industrial production methods may involve the use of catalysts to enhance the reaction efficiency and yield.

Chemical Reactions Analysis

6-chloro-1,2,8a-trimethyl-2,3-dihydro-1H-naphthalene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding naphthoquinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its fully saturated analogs.

    Substitution: The chlorine atom can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-chloro-1,2,8a-trimethyl-2,3-dihydro-1H-naphthalene has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in studies related to its biological activity and potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-chloro-1,2,8a-trimethyl-2,3-dihydro-1H-naphthalene involves its interaction with specific molecular targets. The chlorine atom and methyl groups influence its reactivity and binding affinity to various biological molecules. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 6-chloro-1,2,8a-trimethyl-2,3-dihydro-1H-naphthalene include:

    1,2,8a-trimethyl-2,3-dihydro-1H-naphthalene: Lacks the chlorine atom, making it less reactive in certain substitution reactions.

    6-chloro-1,2,3,8a-tetrahydronaphthalene: Differing in the degree of saturation, which affects its chemical properties and reactivity.

    8-chloro-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione: A structurally different compound with distinct applications and properties.

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.

Properties

CAS No.

5452-49-3

Molecular Formula

C13H17Cl

Molecular Weight

208.72 g/mol

IUPAC Name

6-chloro-1,2,8a-trimethyl-2,3-dihydro-1H-naphthalene

InChI

InChI=1S/C13H17Cl/c1-9-4-5-11-8-12(14)6-7-13(11,3)10(9)2/h5-10H,4H2,1-3H3

InChI Key

PTTIUGBTIBUEMF-UHFFFAOYSA-N

Canonical SMILES

CC1CC=C2C=C(C=CC2(C1C)C)Cl

Origin of Product

United States

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